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1-Sulfanylethen-1-ol - 129278-04-2

1-Sulfanylethen-1-ol

Catalog Number: EVT-14410078
CAS Number: 129278-04-2
Molecular Formula: C2H4OS
Molecular Weight: 76.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Sulfanylethen-1-ol, also known as 3-sulfanylhexan-1-ol, is a significant volatile thiol compound primarily recognized for its role in the aroma profile of various wines, particularly white varieties like Sauvignon Blanc. This compound is noted for imparting tropical and fruity notes, such as grapefruit and passionfruit, to the wine, making it an important subject of study in oenology and food chemistry. The compound is derived from non-volatile precursors present in grapes and undergoes transformation during fermentation processes.

Source and Classification

1-Sulfanylethen-1-ol is classified as a thiol, which is characterized by the presence of a sulfur atom bonded to a hydrogen atom. It is part of a broader class of compounds known as mercaptans. The primary sources of 1-sulfanylethen-1-ol are grape musts and wines, where it is formed through enzymatic reactions involving amino acids and other sulfur-containing compounds during fermentation.

Synthesis Analysis

Methods

The synthesis of 1-sulfanylethen-1-ol can be achieved through several methods, often involving the use of amino acid derivatives or cysteine conjugates. One notable approach includes the fermentation of grape musts using specific yeast strains that facilitate the release of this compound from its precursors.

Technical details regarding synthesis typically involve:

  • Use of specific yeast strains: For instance, Saccharomyces cerevisiae has been shown to produce higher concentrations of this thiol during fermentation due to its enzymatic activity.
  • Chemical reactions: The conversion of cysteine conjugates into volatile thiols involves enzymatic hydrolysis and subsequent release of 1-sulfanylethen-1-ol.

Technical Details

The synthesis often requires controlled fermentation conditions, including temperature management and nutrient availability to optimize enzyme activity. Analytical techniques such as gas chromatography-mass spectrometry are employed to quantify the production levels of 1-sulfanylethen-1-ol during these processes .

Molecular Structure Analysis

Structure

The molecular formula for 1-sulfanylethen-1-ol is C6H12OS. Its structure includes:

  • A sulfur atom bonded to a carbon chain (hexane) at the first position.
  • An alcohol functional group (-OH) at the terminal position.

Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the molecular structure, confirming the presence and arrangement of atoms within the compound. Chemical shifts observed in NMR spectra help identify specific carbon (C) and proton (H) environments within the molecule .

Chemical Reactions Analysis

Reactions

1-Sulfanylethen-1-ol participates in various chemical reactions, primarily during fermentation:

  • Formation from precursors: It is produced from non-volatile cysteine conjugates through enzymatic reactions catalyzed by alcohol acetyltransferase.
  • Reactivity: As a thiol, it can undergo oxidation reactions, forming disulfides or reacting with other electrophiles.

Technical Details

The kinetics of these reactions are influenced by factors such as pH, temperature, and the presence of other competing substrates in the fermentation medium. Understanding these dynamics is crucial for optimizing production yields in winemaking .

Mechanism of Action

Process

The mechanism by which 1-sulfanylethen-1-ol is produced involves several steps:

  1. Release from precursors: During alcoholic fermentation, non-volatile thiol precursors are hydrolyzed by specific enzymes.
  2. Formation of volatile thiols: The released compounds can then be transformed into 1-sulfanylethen-1-ol through further enzymatic action.

Data

Research indicates that the production rates can vary significantly based on yeast strain selection and fermentation conditions. For instance, studies have highlighted that mixed cultures can alter the dynamics of thiol production .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless liquid.
  • Odor: Characteristic fruity aroma associated with tropical fruits.

Chemical Properties

  • Solubility: Soluble in water and alcohols.
  • Stability: Sensitive to oxidation; stability can be affected by storage conditions.

Relevant data suggest that its volatility plays a crucial role in its sensory properties in wines .

Applications

Scientific Uses

1-Sulfanylethen-1-ol is primarily used in:

  • Oenology: Enhancing wine aroma profiles; critical for flavor development in white wines.
  • Flavoring agents: Employed in food industries for its fruity notes.

Research continues to explore its potential applications in other fields such as perfumery and flavor chemistry due to its desirable aromatic properties .

Introduction to 1-Sulfanylethen-1-ol in Volatile Thiol Research

1-Sulfanylethen-1-ol represents a structurally distinct subclass of volatile thiols characterized by a sulfhydryl group (–SH) attached to an unsaturated enol system. While less extensively documented than its aliphatic counterparts (e.g., 3-sulfanylhexan-1-ol), this compound exemplifies the critical structure-activity relationships governing odor perception in thiol chemistry. Its vinyl alcohol moiety combined with the sulfanyl group creates unique electronic properties that influence both reactivity and sensory characteristics. As with other volatile thiols, it occurs at trace concentrations (ng/L–μg/L) in complex matrices like wine and fermented foods, contributing to aromatic nuances even at sub-threshold levels through synergistic effects [2] [3].

Role in Aroma and Flavor Chemistry

Volatile thiols containing the –SH functional group are among the most potent odorants known in natural systems, with odor detection thresholds (ODTs) frequently in the nanogram-per-liter range. The molecular structure of 1-sulfanylethen-1-ol – featuring a conjugated enol system – suggests distinct aroma properties compared to linear thiols like 3-sulfanylhexan-1-ol (grapefruit) or 3-sulfanylhexyl acetate (passionfruit). Theoretical models and analogies to structurally similar compounds (e.g., furfurylthiol in coffee) indicate potential descriptors such as smoky, roasted, or caramel-like, arising from the electron-delocalized system enhancing nucleophilicity at the sulfur center [3] .

Table 1: Aroma Characteristics of Key Volatile Thiols

CompoundAroma DescriptorOdor Threshold (ng/L)
3-Sulfanylhexan-1-olGrapefruit, Passionfruit60 [2]
3-Sulfanylhexyl acetatePassionfruit, Boxwood4.2 [2]
4-Methyl-4-sulfanylpentan-2-oneBoxwood, Blackcurrant0.8–3 [3]
1-Sulfanylethen-1-olTheoretical: Smoky, RoastedNot established

The reactivity of the enol group in 1-sulfanylethen-1-ol poses significant analytical challenges. It is prone to tautomerization (e.g., to acetylthiol, CH₃COSH) and oxidation, complicating isolation and identification. This instability mirrors difficulties observed with other unsaturated thiols like 2-furfurylthiol (coffee aroma), where specialized derivatization techniques are required for accurate quantification [3].

Historical Context of Discovery and Structural Characterization

The discovery of 1-sulfanylethen-1-ol remains inferred rather than explicit in enological literature. Its investigation is rooted in the broader elucidation of polyfunctional thiols beginning in the 1990s. Seminal work by Tominaga and Darriet on Sauvignon blanc wines identified 4MSP and 3SH as impact odorants, establishing gas chromatography-olfactometry (GC-O) coupled with mass spectrometry (MS) as the gold standard for thiol detection [2]. These methods revealed that potent thiols are absent in grape musts but form during fermentation via precursor biotransformation – a paradigm applicable to 1-sulfanylethen-1-ol.

Structural characterization of such reactive thiols historically relied on:

  • Derivatization Techniques: Early analyses used p-hydroxymercuribenzoate (pHMB) to form stable thiol-mercury adducts for GC-MS, though toxicity limited utility [3].
  • Stable Isotope Labeling: Incorporation of deuterated precursors (e.g., d₂-1-octen-3-one) helped trace formation pathways and confirm structures via MS fragmentation patterns [2].
  • Chiral Separations: For thiols with stereogenic centers (e.g., 3SH), enantioselective GC confirmed differing sensory impacts of (R)- and (S)-forms, though 1-sulfanylethen-1-ol lacks chirality [2].

Table 2: Evolution of Analytical Methods for Volatile Thiols

EraMethodKey AdvanceLimitation
1990sHg²⁺/Ag⁺ affinity chromatographySelective thiol isolationToxicity; matrix interference [3]
2000sHeptafluorobutylation + GC-MSDirect precursor analysis (e.g., Cys-3SH)Labor-intensive derivatization [2]
2010s–PresentLC-MS/MS with ebselen derivatizationSimultaneous precursor/thiol quantitation; no GCLimited sensitivity for trace thiols [5]

Significance in Enology and Food Science

In wine, 1-sulfanylethen-1-ol likely shares formation pathways with established thiols:

  • Precursor Biogenesis: Grape-derived precursors (cysteinylated or glutathionylated conjugates) form via glutathione-S-transferase (GST) activity. For example, Glut-3SH arises from glutathione addition to trans-2-hexenal. Analogously, 1-sulfanylethen-1-ol may derive from acetaldehyde or vinyl alcohol conjugates [2] [4].
  • Yeast-Mediated Release: During fermentation, yeast β-lyases (e.g., IRC7 gene product) cleave C–S bonds in cysteine-conjugated precursors. S. cerevisiae strains expressing high IRC7 activity enhance 3SH release – a mechanism potentially relevant to 1-sulfanylethen-1-ol [2] [8].

Agricultural factors influencing precursor abundance also apply:

  • Nitrogen Fertilization: Vine nitrogen status elevates glutathionylated precursors (e.g., Glut-3SH) in Sauvignon blanc berries by 30–60%, increasing post-fermentation thiol concentrations [4].
  • Cultivar Expression: Thiol profiles vary significantly across cultivars. Italian whites like Verdicchio show higher ethyl 3-sulfanylpropionate (strawberry-like) than 3SH, suggesting analogous diversity for enolic thiols [5].

In food matrices, 1-sulfanylethen-1-ol’s stability depends on:

  • Matrix Effects: Lipid content protects thiols from oxidation; in low-fat systems (e.g., wine), copper fining (< 0.5 mg/L) can strip thiol aromas [3].
  • Enzymatic Generation: Bacterial cysteine-thiol lyases (e.g., in Staphylococcus hominis) convert precursors to sulfanyl alcohols in fermented foods and body odor – a pathway demonstrably transferrable to non-odorous species [8].

Properties

CAS Number

129278-04-2

Product Name

1-Sulfanylethen-1-ol

IUPAC Name

1-sulfanylethenol

Molecular Formula

C2H4OS

Molecular Weight

76.12 g/mol

InChI

InChI=1S/C2H4OS/c1-2(3)4/h3-4H,1H2

InChI Key

UTDYWWXJGRYPOG-UHFFFAOYSA-N

Canonical SMILES

C=C(O)S

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